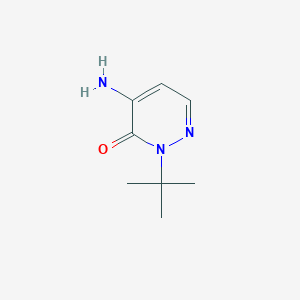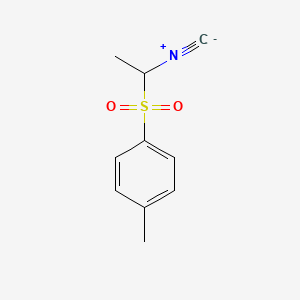
N,4-diethylaniline
Descripción general
Descripción
Mecanismo De Acción
Target of Action
N,4-Diethylaniline is a tertiary amine, featuring a diethylamino group attached to a phenyl group A similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
It is known that tertiary amines like this compound can neutralize acids in exothermic reactions to form salts plus water . They may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
Biochemical Pathways
N-dealkylation is a common metabolic process for tertiary amines . This process removes chemicals that contain tertiary amines and are foreign to the body through an oxidative pathway .
Pharmacokinetics
A study on aniline and its dimethyl derivatives showed that the elimination rates of aniline; 2,4-dimethylaniline; and 3,5-dimethylaniline based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and n,2-dimethylaniline .
Result of Action
It is known that this compound can neutralize acids in exothermic reactions to form salts plus water . It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . More research is needed to fully understand the environmental influences on this compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,4-Diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. One common method involves the reaction of aniline with diethyl sulfate or ethyl iodide under basic conditions . The reaction typically proceeds as follows:
C6H5NH2+2C2H5I→C6H5N(C2H5)2+2HI
Industrial Production Methods
Industrial production of this compound often involves the alkylation of aniline with ethanol in the presence of an acid catalyst. This method is preferred due to its cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,4-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone imine.
Reduction: It can be reduced to form N-ethyl-p-phenylenediamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: N,N-diethyl-p-benzoquinone imine.
Reduction: N-ethyl-p-phenylenediamine.
Substitution: Nitro derivatives and halogenated derivatives.
Aplicaciones Científicas De Investigación
N,4-Diethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes, such as malachite green and crystal violet.
Biology: It is used in the preparation of biological stains and indicators.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used as a reaction catalyst and as an intermediate in the production of other chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluidine: Similar in structure but with a methyl group on the benzene ring.
Uniqueness
N,4-Diethylaniline is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Its higher molecular weight and bulkier ethyl groups compared to N,N-dimethylaniline result in different reactivity and solubility characteristics .
Propiedades
IUPAC Name |
N,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULYIGBEGXLDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423923 | |
| Record name | N-ethyl-p-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-26-3 | |
| Record name | N-ethyl-p-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)



